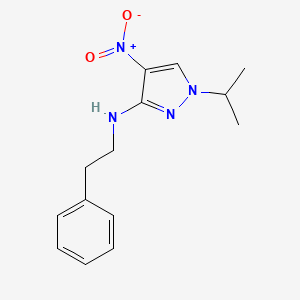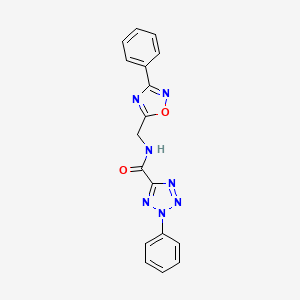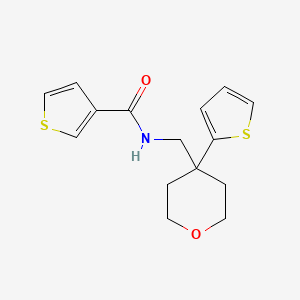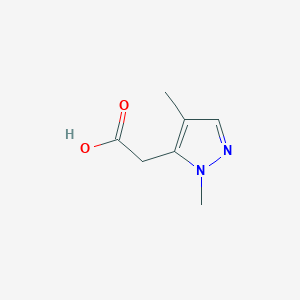
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one binds to the active site of BTK and inhibits its enzymatic activity. This leads to inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit cell proliferation and migration. In addition, 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is its specificity for BTK, which reduces the risk of off-target effects. In addition, 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has shown good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, one limitation of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is its potential for drug resistance, which has been observed in some preclinical studies.
Zukünftige Richtungen
There are several potential future directions for the development of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one. One possibility is to investigate the combination of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one with other anti-cancer agents, such as venetoclax, to enhance its efficacy. Another direction is to investigate the use of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance anti-tumor immune responses. Finally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome this limitation.
Conclusion
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for B-cell malignancies. Its specificity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action, as well as its potential advantages and limitations.
Synthesemethoden
The synthesis of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves several steps, starting with the synthesis of the thiazole ring and the piperazine ring. The two rings are then coupled together using a carbonyl linker to form the final product. The synthesis of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is effective in reducing tumor growth in mouse models of CLL and NHL.
Eigenschaften
IUPAC Name |
3-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-22(2,3)18-14-29-19(23-18)13-24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)28-21(16)27/h4-7,12,14H,8-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJOYPYPNBHETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)




![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)

![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)